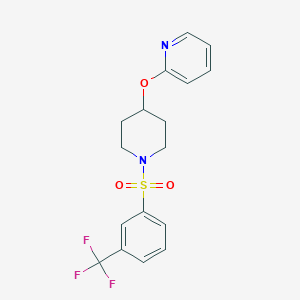

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

描述

属性

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-3-5-15(12-13)26(23,24)22-10-7-14(8-11-22)25-16-6-1-2-9-21-16/h1-6,9,12,14H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPFFOLVGREHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a trifluoromethylphenyl sulfonyl chloride under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product .

化学反应分析

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by a catalyst such as palladium.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders due to its piperidine moiety. Its structural characteristics allow it to interact effectively with biological targets.

Analgesic Effects : Research has indicated that derivatives of this compound exhibit significant analgesic properties. For example, certain analogs have shown potent antagonism at TRPV1 receptors involved in pain sensation, with low IC50 values indicating high potency.

Table 1: Comparative Analgesic Activity

| Compound | TRPV1 Binding Affinity (nM) | Analgesic Activity (%) |

|---|---|---|

| Compound 1 | 0.2 | 63.4 |

| Compound 2 | 0.3 | 41.8 |

Materials Science

The trifluoromethyl group imparts unique properties to the compound, making it useful in developing advanced materials with specific electronic or hydrophobic characteristics. This feature is particularly beneficial in creating coatings or polymers that require enhanced durability or chemical resistance.

Biological Studies

Biochemical Probes : The compound acts as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate receptor activity has implications for understanding various biological processes and disease mechanisms.

Neuroprotective Effects : Compounds with similar structural features have demonstrated neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances therapeutic potential for conditions such as Alzheimer's and Parkinson's diseases.

Study 1: Analgesic Properties

In vivo studies involving neuropathic pain models revealed that certain derivatives exhibited significant analgesic effects through TRPV1 antagonism. These findings support the potential use of this compound in pain management therapies.

Study 2: Metabolic Stability

Research into metabolic pathways indicated that modifications at the trifluoromethyl position significantly affect metabolic stability in liver microsomes. Compounds retaining this group showed lower clearance rates, suggesting prolonged action within the body.

Target Interactions

- Receptor Binding : Modulates activity at TRPV1 receptors.

- Enzyme Interaction : Acts as a biochemical probe for studying enzyme interactions.

作用机制

The mechanism of action of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex .

相似化合物的比较

Similar compounds include:

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzene: This compound has a benzene ring instead of a pyridine ring, which affects its electronic properties and reactivity.

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline: The quinoline ring system provides additional aromaticity and potential for π-π interactions, making it useful in different applications.

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

生物活性

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group, a sulfonyl moiety, and a piperidine ring. These characteristics suggest potential biological activities, particularly in the context of neurological disorders and pain management.

Chemical Structure and Properties

The compound's IUPAC name is 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine, with a molecular formula of CHFNOS and a molecular weight of 386.4 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane permeability, while the sulfonyl group can engage in strong hydrogen bonding with target proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Receptor Binding : The compound is believed to modulate the activity of certain receptors, notably TRPV1 (Transient Receptor Potential Vanilloid 1), which is involved in pain sensation and inflammatory responses. Its structural features allow for effective binding and antagonism of TRPV1, leading to analgesic effects .

- Enzyme Interaction : It also acts as a biochemical probe in various assays to study enzyme interactions. The sulfonyl group is particularly effective in stabilizing complexes with target proteins through hydrogen bonding.

Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, in studies involving neuropathic pain models, certain analogs showed potent antagonism at TRPV1 receptors with low IC values (as low as 0.2 nM), indicating high potency .

Table 1: Comparative Analgesic Activity

| Compound | TRPV1 Binding Affinity (nM) | Analgesic Activity (%) |

|---|---|---|

| Compound 1 | 0.2 | 63.4 |

| Compound 2 | 0.3 | 41.8 |

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be influenced by variations in its structure. Studies have shown that increasing the lipophilicity of the substituents enhances the antagonistic activity against TRPV1 receptors until an optimal point is reached .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound:

- Compound Evaluation : A series of analogs were synthesized and tested for their TRPV1 antagonistic properties. Among these, one derivative demonstrated an IC value significantly lower than previously reported compounds, highlighting the potential for developing more effective analgesics .

- In Vivo Studies : In formalin tests conducted on mice, selected compounds exhibited significant antinociceptive effects, reinforcing their potential use in pain management therapies .

常见问题

Q. What are the key considerations for synthesizing 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?

- Methodological Answer : Synthesis involves sulfonylation of the piperidine ring followed by nucleophilic substitution. Key steps include:

- Sulfonylation : Reacting piperidin-4-ol with 3-(trifluoromethyl)benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (NaOH) to form the sulfonylpiperidine intermediate .

- Coupling with Pyridine : The intermediate reacts with 2-hydroxypyridine via a Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) or SN2 displacement under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Monitor by TLC and confirm via H NMR .

Q. How can the compound’s identity and purity be validated?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : H and C NMR to confirm structural integrity (e.g., sulfonyl group resonance at δ 7.8–8.2 ppm, piperidine protons at δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H] for CHFNOS: calc. 397.09, observed 397.08) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time consistency ensures purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at elevated temperatures to reduce rotational barriers and clarify splitting caused by hindered rotation (e.g., sulfonyl group conformers) .

- 2D NMR : Use COSY or HSQC to assign overlapping proton environments (e.g., piperidine vs. pyridine protons) .

- Computational Validation : Compare experimental H shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify discrepancies .

Q. What strategies optimize the sulfonylation reaction yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance electrophilicity of the sulfonyl chloride .

- Solvent Optimization : Compare DCM, THF, and acetonitrile for solubility and reaction kinetics. DCM typically gives higher yields (~85%) due to low polarity .

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to minimize side reactions (e.g., disubstitution) .

Q. How can the compound’s pharmacokinetic properties be predicted computationally?

- Methodological Answer :

- ADMET Modeling : Use SwissADME or PreADMET to predict:

- LogP : ~2.8 (moderate lipophilicity).

- BBB Permeability : Likely low due to sulfonyl group polarity .

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using docking simulations (AutoDock Vina) .

- Bioavailability : Assess via the Rule of Five; molecular weight (~397) and hydrogen bond acceptors (5) suggest moderate oral bioavailability .

Q. What experimental designs address low reproducibility in biological assays?

- Methodological Answer :

- Positive Controls : Include known enzyme inhibitors (e.g., for kinase assays) to validate assay conditions .

- Dose-Response Curves : Test 6–8 concentrations in triplicate to calculate IC with 95% confidence intervals .

- Plate Reader Calibration : Normalize data using internal standards (e.g., fluorescent dyes) to minimize instrument variability .

Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Assay Replication : Repeat experiments under identical conditions (buffer pH, temperature, enzyme source) .

- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and functional assays (e.g., ATP consumption) .

- Structural Analysis : Perform X-ray crystallography or molecular dynamics to identify allosteric binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。